molecular formula C4H4Cl2O2 B3131421 Methyl Z-2,3-Dichloropropenoate CAS No. 3533-69-5

Methyl Z-2,3-Dichloropropenoate

Cat. No.: B3131421
CAS No.: 3533-69-5
M. Wt: 154.98 g/mol
InChI Key: DHANPGDOODFCAZ-IHWYPQMZSA-N
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Description

Methyl Z-2,3-Dichloropropenoate, also known as methyl 2,3-dichlorocinnamate or metolachlor, is a chemical compound with the molecular formula C4H4Cl2O2 and a molecular weight of 154.98 g/mol. It is widely used as a herbicide and belongs to the class of chloroacetanilide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl Z-2,3-Dichloropropenoate typically involves the esterification of 2,3-dichloropropenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Methyl Z-2,3-Dichloropropenoate undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Addition Reactions: Reagents such as hydrogen halides (e.g., HCl, HBr) are used under mild conditions.

Major Products Formed:

    Substitution Reactions: Products include derivatives where chlorine atoms are replaced by other functional groups such as hydroxyl or alkoxy groups.

    Addition Reactions: Products include halogenated derivatives where the double bond is saturated with halogen atoms.

Scientific Research Applications

Methyl Z-2,3-Dichloropropenoate has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: It is studied for its effects on plant growth and development, particularly as a herbicide.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl Z-2,3-Dichloropropenoate involves its interaction with specific molecular targets in plants. It inhibits the synthesis of essential proteins and enzymes, leading to the disruption of cellular processes and ultimately causing plant death. The compound targets pathways involved in cell division and growth, making it an effective herbicide.

Comparison with Similar Compounds

    Methyl 3,3-Dichloropropenoate: Similar in structure but differs in the position of chlorine atoms.

    Methyl 2,3-Dichlorocinnamate: Another herbicide with similar applications but different molecular targets.

Uniqueness: Methyl Z-2,3-Dichloropropenoate is unique due to its specific molecular structure, which allows it to interact with particular targets in plants, making it highly effective as a herbicide. Its versatility in undergoing various chemical reactions also makes it valuable in organic synthesis.

Properties

IUPAC Name

methyl (Z)-2,3-dichloroprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2O2/c1-8-4(7)3(6)2-5/h2H,1H3/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHANPGDOODFCAZ-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/Cl)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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